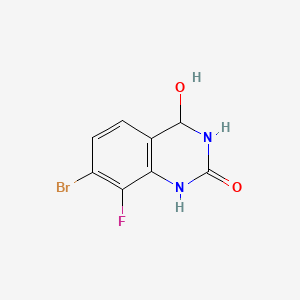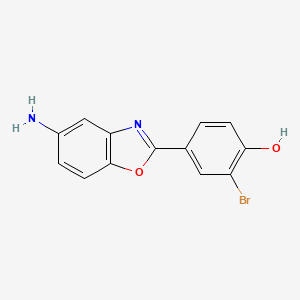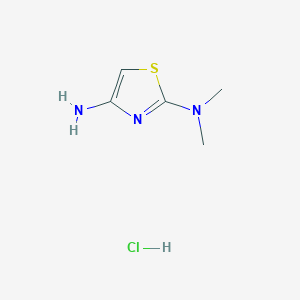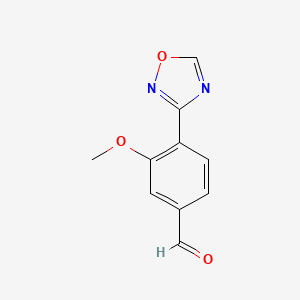![molecular formula C16H15NO5 B12454198 (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B12454198.png)
(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid is an organic compound that features a phenoxyacetic acid core with a methoxyphenyl carbonyl amide substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 4-methoxybenzoic acid and 4-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the intermediate amide.
Etherification: The intermediate amide is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate (CAN).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 4-{[(4-Hydroxyphenyl)carbonyl]amino}phenoxy)acetic acid.
Reduction: 4-{[(4-Methoxyphenyl)methanol]amino}phenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the electrophile used.
科学研究应用
(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl carbonyl amide moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to specific receptors.
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenoxyacetic acid core and methoxyphenyl carbonyl amide substituent provide a versatile scaffold for further functionalization and optimization in various applications.
属性
分子式 |
C16H15NO5 |
|---|---|
分子量 |
301.29 g/mol |
IUPAC 名称 |
2-[4-[(4-methoxybenzoyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C16H15NO5/c1-21-13-6-2-11(3-7-13)16(20)17-12-4-8-14(9-5-12)22-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI 键 |
PFWLKGNSZVBNTF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12454128.png)

![N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12454157.png)
![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12454172.png)
![4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B12454178.png)

![4-methyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12454180.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)
![propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate](/img/structure/B12454184.png)


